molecular formula C23H20F3N7O B2470206 (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone CAS No. 920163-18-4

(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone

Cat. No.: B2470206
CAS No.: 920163-18-4
M. Wt: 467.456
InChI Key: CTYJDXQXBCKKEH-UHFFFAOYSA-N
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Description

The compound (4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone is a complex organic molecule that belongs to the class of triazolopyrimidines . Triazolopyrimidines are heterocyclic compounds that have been widely used in medicinal chemistry due to their broad spectrum of biological activities .


Synthesis Analysis

The synthesis of similar triazolopyrimidines involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . This method features high regioselectivity, good functional group tolerance, and a wide substrate scope .


Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse and depend on the specific substituents present in the molecule. For instance, the use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .

Scientific Research Applications

Pyrazolo and Pyrimidine Derivatives Synthesis

Research on pyrazolo[5,1-c][1,2,4]triazines, pyrazolo[1,5-a]pyrimidines, and related compounds has revealed methodologies for synthesizing these structures with potential biological activities. These compounds are synthesized through reactions involving various reagents, showcasing the chemical versatility and potential utility in developing new therapeutic agents (Abdelhamid, Shokry, & Tawfiek, 2012).

Antagonist Activity of Triazolone and Triazine Derivatives

Bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives have been prepared and tested for their antagonist activity against 5-HT2 and alpha 1 receptors, with some compounds showing potent antagonist activities. This research indicates the potential of these structures in developing drugs targeting serotonin receptors, which could be relevant for neurological and psychiatric conditions (Watanabe et al., 1992).

Antimicrobial Activities of Triazole Derivatives

Novel 1,2,4-triazole derivatives have shown antimicrobial activities against various microorganisms, highlighting their potential as templates for new antimicrobial agents. The study demonstrates the importance of structural modifications in enhancing biological activities, providing a foundation for future research into triazole-based antimicrobials (Bektaş et al., 2010).

Metal-Free Synthesis of Triazolopyridines

The metal-free synthesis of biologically significant 1,2,4-triazolo[1,5-a]pyridines via oxidative N-N bond formation showcases innovative approaches to constructing complex heterocyclic structures. This method emphasizes the efficiency and environmental benefits of metal-free synthesis in pharmaceutical research (Zheng et al., 2014).

Heteroaromatization and Antimicrobial Activity

The heteroaromatization process has been used to synthesize novel pyrimidine and triazine derivatives, with some compounds exhibiting antimicrobial activity. This research underscores the synthesis of new compounds with potential applications in combating microbial resistance (El-Agrody et al., 2001).

Future Directions

Triazolopyrimidines have attracted growing interest due to their important pharmacological activities, such as antitumor, antimalarial, antimicrobial, anti-inflammatory, antifungal properties, and their potency in macrophage activation . Therefore, the future directions in the research of triazolopyrimidines may involve the design and synthesis of new derivatives with enhanced biological activities and improved safety profiles.

Properties

IUPAC Name

[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F3N7O/c24-23(25,26)18-9-5-4-8-17(18)22(34)32-12-10-31(11-13-32)20-19-21(28-15-27-20)33(30-29-19)14-16-6-2-1-3-7-16/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTYJDXQXBCKKEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3CC4=CC=CC=C4)C(=O)C5=CC=CC=C5C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20F3N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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